(4-(4-Chloropyridin-2-yl)phenyl)methanol
CAS No.:
Cat. No.: VC13055846
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClNO |
|---|---|
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | [4-(4-chloropyridin-2-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C12H10ClNO/c13-11-5-6-14-12(7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |
| Standard InChI Key | FCCMSOIMHPTLAZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)C2=NC=CC(=C2)Cl |
| Canonical SMILES | C1=CC(=CC=C1CO)C2=NC=CC(=C2)Cl |
Introduction
(4-(4-Chloropyridin-2-yl)phenyl)methanol is an organic compound featuring a phenolic structure with a chloropyridine substituent. It is characterized by a hydroxymethyl group attached to a biphenyl system, where one of the phenyl rings is substituted with a 4-chloropyridine moiety. This compound's molecular formula is C12H10ClNO, and its molecular weight is approximately 219.67 g/mol .
Synthesis Methods
Several synthetic routes can be employed to create (4-(4-Chloropyridin-2-yl)phenyl)methanol. These methods highlight the versatility in synthesizing this compound through various organic chemistry techniques, including reactions facilitated by catalysts or reagents depending on the desired transformation.
Biological Activities and Potential Applications
Compounds featuring chloropyridine and phenolic structures often exhibit significant biological activities. While specific biological activities of (4-(4-Chloropyridin-2-yl)phenyl)methanol are not extensively documented, its structural similarity to other biologically active compounds suggests potential applications in fields such as pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-(4-Chloropyridin-2-yl)phenyl)methanol, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Chloroaniline | Aromatic amine | Antimicrobial |
| 2-(4-Chlorophenyl)pyridine | Heterocyclic aromatic | Anticancer |
| 3-(4-Chlorophenyl)propan-1-ol | Alcohol with aromatic ring | Anti-inflammatory |
| 5-Chloroindole | Indole derivative | Neuroprotective properties |
The uniqueness of (4-(4-Chloropyridin-2-yl)phenyl)methanol lies in its combination of both phenolic and pyridine functionalities, which may enhance its biological profile compared to others listed.
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